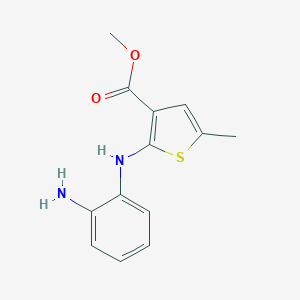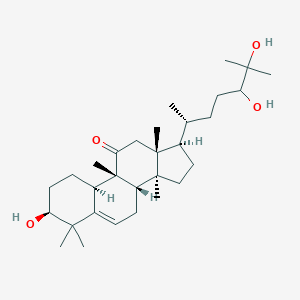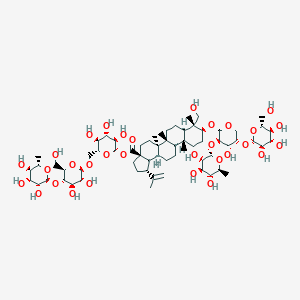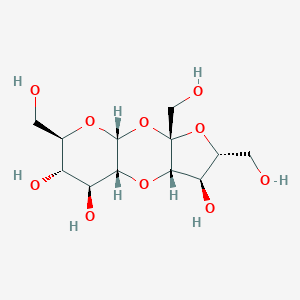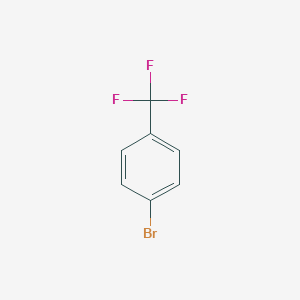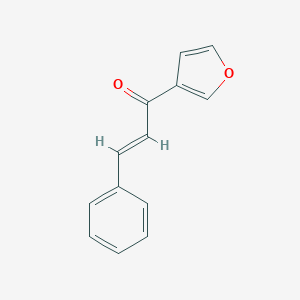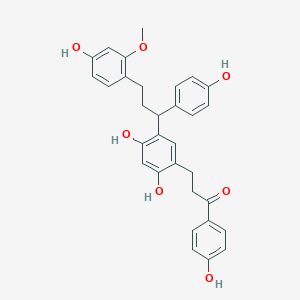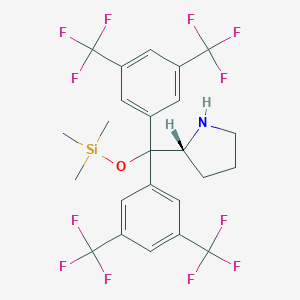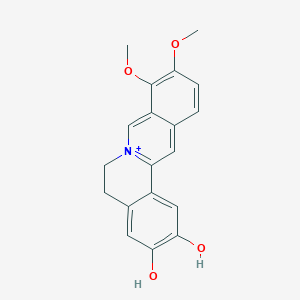
去甲亚 Berberine
描述
Demethyleneberberine is a natural product found in Thalictrum javanicum . It is a member of isoquinolines and a metabolite of berberine . It has been reported to possess mitochondria-targeting anti-oxidative and anti-inflammatory effects . It exhibits multiple pharmacological activities including anti-microbial, anti-inflammatory, anti-diarrhea, and anti-cancer .
Synthesis Analysis
Demethyleneberberine (DMB) has been proposed to be the central intermediary in the biogenesis of berberine alkaloids . It was previously believed that the biosynthesis of berberine alkaloids began with the evolution of demethyleneberbeine from berberine. DMB was then methylated to form other types of berberine alkaloids .
Molecular Structure Analysis
The molecular formula of Demethyleneberberine is C19H18NO4+ . The IUPAC name is 9,10-dimethoxy-5,6-dihydroisoquinolino [2,1-b]isoquinolin-7-ium-2,3-diol . The Canonical SMILES is COC1=C (C2=C [N+]3=C (C=C2C=C1)C4=CC (=C (C=C4CC3)O)O)OC .
Chemical Reactions Analysis
The biosynthesis of berberine alkaloids is thought to begin with the demethylation of berberine followed by methylation reactions to generate other type berberine alkaloids .
Physical And Chemical Properties Analysis
The molecular weight of Demethyleneberberine is 324.3 g/mol . The exact mass is 324.12358306 g/mol . It has 2 hydrogen bond donor count and 4 hydrogen bond acceptor count . The XLogP3-AA is 3.1 .
科学研究应用
Pulmonary Fibrosis Treatment
DMB has shown potential in treating Idiopathic Pulmonary Fibrosis (IPF) , a chronic and fatal interstitial lung disease. In a study, DMB alleviated pulmonary fibrosis induced by Bleomycin in mice, improving survival rates, reducing collagen deposition and oxidative stress, and improving lung tissue morphology . It inhibits the epithelial–mesenchymal transition (EMT) and fibroblast–myofibroblast transition (FMT), crucial processes in the development of fibrosis . DMB also downregulates GREM1, a profibrotic mediator, by promoting its ubiquitination and degradation .
Neurodegenerative Disorders
DMB offers neuroprotective potential against neurodegenerative disorders by crossing the blood-brain barrier more effectively than its precursor, berberine. It attenuates pathways involved in neuroinflammation and oxidative stress, such as NF-κB, MAPK, and AMPK signaling . This could be pivotal in the treatment of diseases like Alzheimer’s, Parkinson’s, and Huntington’s, where oxidative damage plays a significant role .
Antioxidant Activity
The antioxidative properties of DMB, attributed to its phenolic hydroxyl groups, help combat oxidative stress. This is particularly beneficial in conditions like Alcoholic Liver Disease (ALD), where DMB’s mitochondria-targeted antioxidative effects have been demonstrated .
Anti-inflammatory Properties
DMB’s anti-inflammatory capabilities are significant for various inflammatory conditions. It has been shown to reduce inflammation in liver diseases, potentially offering a therapeutic avenue for conditions characterized by chronic inflammation .
Anticancer Activity
Research suggests that DMB possesses anticancer bioactivities. While the specific mechanisms and applications are still being explored, its impact on cellular pathways could make it a valuable agent in cancer research and treatment .
Hepatic Protection
DMB has been reported to improve the survival rate of mice with TAA-induced fulminant hepatic failure compared to berberine. This indicates its potential as a protective agent against severe liver damage .
作用机制
Target of Action
Demethyleneberberine (DMB) is a metabolite of berberine that has better blood-brain barrier crossing capacity . It possesses anti-inflammatory, anti-oxidant, and mitochondrial targeting properties .
Mode of Action
DMB interacts with its targets to exert anti-inflammatory and antioxidant effects . It also targets mitochondria, which play a crucial role in energy production and cellular homeostasis . The exact molecular mechanism of DMB’s action on neurodegenerative disorders is still under investigation .
Biochemical Pathways
DMB is known to attenuate different pathways, such as NF-κB, MAPK, and AMPK signaling . These pathways are involved in inflammation, stress response, and energy metabolism, respectively. By modulating these pathways, DMB can potentially influence the progression of neurodegenerative disorders .
Pharmacokinetics
After intragastric administration of DMB in rats and mice, the plasma concentration of DMB reached its peak within 5 minutes . Its bioavailability was comparable, ranging from 4.47% to 5.94%, which is higher than that of berberine . The total excretion of DMB in the urine, feces, and bile was between 7.28% and 9.77% .
Result of Action
DMB has been shown to alleviate pulmonary fibrosis by disrupting USP11 deubiquitinating GREM1 . It also inhibits cell migration by suppressing epithelial-mesenchymal transition (EMT) and triggers cell cycle arrest by down-regulating the expression of cell cycle-related genes in NSCLC cells .
Action Environment
The action, efficacy, and stability of DMB can be influenced by various environmental factors. For instance, the gut microbiota can metabolize berberine to active metabolites, including DMB . Moreover, DMB’s ability to cross the blood-brain barrier suggests that it can act in the central nervous system, which is a unique environment with its own set of influencing factors .
安全和危害
未来方向
属性
IUPAC Name |
9,10-dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-23-18-4-3-11-7-15-13-9-17(22)16(21)8-12(13)5-6-20(15)10-14(11)19(18)24-2/h3-4,7-10,22H,5-6H2,1-2H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTCKKMWZDDWOY-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180132 | |
| Record name | Demethyleneberberine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25459-91-0 | |
| Record name | Demethyleneberberine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025459910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demethyleneberberine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B150001.png)
